Differential NMDA Receptor Agonism: A 100-Fold Potency Gap Between Enantiomers
A direct head-to-head study comparing the enantiomers of erythro-3-hydroxyaspartate revealed a striking functional divergence at NMDA receptors. D-erythro-3-hydroxyaspartate was identified as a potent NMDA receptor agonist with an EC50 of 320 nM in rat hippocampal neurons. In contrast, the L-enantiomer, (3R)-3-hydroxy-L-aspartic acid, was approximately 100-fold less potent as an NMDA receptor agonist [1]. Both enantiomers exhibited substrate-like activity at EAAT1, 2, and 3, but the D-enantiomer showed a lower maximal effect than the L-enantiomer [1].
| Evidence Dimension | NMDA Receptor Agonist Potency |
|---|---|
| Target Compound Data | Approximately 100-fold less potent than D-enantiomer (implied EC50 ≈ 32 μM) |
| Comparator Or Baseline | D-erythro-3-hydroxyaspartate (EC50 = 320 nM) |
| Quantified Difference | ~100-fold difference in potency |
| Conditions | Rat hippocampal neurons, voltage clamp recordings |
Why This Matters
This data defines a clear functional boundary for (3R)-3-hydroxy-L-aspartic acid, demonstrating it is not a potent NMDA agonist, which is a critical distinction for studies focused on transporter pharmacology versus receptor modulation.
- [1] Foster, A. C., et al. (2016). Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters and NMDA receptors. Journal of Neurochemistry, 136(4), 692-697. View Source
